

Spectroscopic data for 2-(1,1-Difluoroethyl)pyridine (NMR, MS)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-(1,1-Difluoroethyl)pyridine**

Cat. No.: **B053221**

[Get Quote](#)

Abstract

2-(1,1-Difluoroethyl)pyridine is a fluorinated pyridine derivative with growing significance in the fields of pharmaceutical and materials science. The gem-difluoroethyl moiety imparts unique electronic and metabolic properties, making its unambiguous structural verification paramount. This guide provides a comprehensive technical overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for **2-(1,1-Difluoroethyl)pyridine**. It is designed for researchers, scientists, and professionals in drug development, offering a detailed analysis of its spectroscopic characteristics to ensure accurate identification and characterization.

Introduction

The strategic incorporation of fluorine into organic molecules is a widely employed strategy in modern medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. [1][2] **2-(1,1-Difluoroethyl)pyridine** serves as a valuable building block in this context. A thorough understanding of its spectroscopic properties is essential for quality control, reaction monitoring, and structural confirmation of more complex derivatives. This guide presents a detailed examination of the ^1H , ^{13}C , and ^{19}F NMR spectra, along with the mass spectrum of the title compound, grounded in established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the structure and chemical environment of atoms within a molecule. For organofluorine compounds, multinuclear NMR (^1H , ^{13}C , and ^{19}F) is particularly informative due to the presence of the NMR-active ^{19}F nucleus.[3]

Experimental Protocols for NMR Data Acquisition

To ensure high-quality, reproducible data, the following experimental setup is recommended:

- Sample Preparation:
 - A solution is prepared by dissolving 5-10 mg of **2-(1,1-Difluoroethyl)pyridine** in approximately 0.6 mL of a deuterated solvent (e.g., CDCl_3).
 - Tetramethylsilane (TMS) is added as an internal standard for referencing ^1H and ^{13}C chemical shifts.
 - The solution is then transferred to a 5 mm NMR tube for analysis.
- Instrumentation and Parameters (400 MHz Spectrometer):
 - ^1H NMR: A standard single-pulse experiment is performed with a sufficient number of scans to achieve a good signal-to-noise ratio.
 - ^{13}C NMR: Data is acquired with proton decoupling to simplify the spectrum to singlets for carbons not coupled to fluorine.[4]
 - ^{19}F NMR: A standard single-pulse experiment, typically with proton decoupling, is used.[5]

^1H NMR Spectral Data and Interpretation

The ^1H NMR spectrum provides information on the number and environment of protons in the molecule.

Table 1: ^1H NMR Data for **2-(1,1-Difluoroethyl)pyridine** (400 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment
~8.6	Doublet	~4.8	1H	H6
~7.7	Triplet of Doublets	~7.7, 1.8	1H	H4
~7.5	Doublet	~7.9	1H	H3
~7.3	Multiplet	-	1H	H5
~2.0	Triplet	~18.8	3H	-CH ₃

Causality of Spectral Features: The protons on the pyridine ring appear in the aromatic region (7.3-8.6 ppm). The H6 proton, being adjacent to the electronegative nitrogen, is the most downfield. A key feature is the methyl group signal at approximately 2.0 ppm, which appears as a triplet due to coupling with the two adjacent fluorine atoms (³JHF).

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum reveals the carbon framework of the molecule.

Table 2: ¹³C NMR Data for **2-(1,1-Difluoroethyl)pyridine** (101 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment	---	---	---	---
~162	Triplet	~33	C2	~149	Singlet	-	C6
~137	Singlet	-	C4	~124	Singlet	-	C5
~121.5	Triplet	~5	C3	~121	Triplet	~240	-CF ₂ -
~25	Triplet	~25	-CH ₃	~25	Triplet	~25	-

Expert Insights: The carbon of the difluoromethyl group (-CF₂-) exhibits a large one-bond C-F coupling constant (¹JCF) of around 240 Hz, appearing as a triplet. This is a highly characteristic signal for a gem-difluoroalkane.^[4] The C2 carbon, directly attached to the difluoroethyl group, also shows a smaller two-bond coupling (²JCF).

¹⁹F NMR Spectral Data and Interpretation

¹⁹F NMR is highly sensitive and provides a direct window into the fluorine environments.^[1]

Table 3: ^{19}F NMR Data for **2-(1,1-Difluoroethyl)pyridine** (376 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
~91	Quartet	~18.8	$-\text{CF}_2-$

Authoritative Grounding: The two equivalent fluorine atoms give rise to a single signal. This signal is split into a quartet by the three protons of the adjacent methyl group (^3JFH). The chemical shift is in the typical range for alkyl difluorides.[\[3\]](#) The reciprocity of the coupling constant observed in both the ^1H and ^{19}F spectra provides a self-validating confirmation of the structure.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and valuable information about the molecule's fragmentation pattern upon ionization.

Experimental Protocol for MS Data Acquisition

- Ionization Method: Electron Ionization (EI) at 70 eV is a standard method for inducing fragmentation and obtaining a characteristic fingerprint mass spectrum.
- Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is commonly used.
- Sample Introduction: The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS).

MS Fragmentation Analysis

The mass spectrum of **2-(1,1-Difluoroethyl)pyridine** will show a molecular ion peak (M^+) and several characteristic fragment ions.

Table 4: Key Mass Fragments for **2-(1,1-Difluoroethyl)pyridine**

m/z	Proposed Fragment Ion
143	[M] ⁺
124	[M - F] ⁺
123	[M - HF] ⁺
78	[C ₅ H ₄ N] ⁺ (pyridyl cation)

Trustworthy Interpretation: The molecular ion is observed at m/z 143. A common and often base peak in the spectra of such compounds is the loss of a fluorine atom to give a cation at m/z 124. The loss of hydrogen fluoride (HF) can also lead to an ion at m/z 123. The fragment at m/z 78 corresponds to the stable pyridyl cation, confirming the pyridine core of the molecule.[\[6\]](#) [\[7\]](#)

Caption: A logical workflow for the spectroscopic characterization of **2-(1,1-Difluoroethyl)pyridine**.

Conclusion

The collective data from ¹H, ¹³C, and ¹⁹F NMR, along with mass spectrometry, provides an unambiguous and self-consistent structural elucidation of **2-(1,1-Difluoroethyl)pyridine**. The characteristic couplings between ¹H, ¹³C, and ¹⁹F nuclei, and the predictable fragmentation pattern in the mass spectrum, serve as a reliable spectroscopic fingerprint. This guide provides the foundational data and interpretation necessary for scientists to confidently identify and utilize this important chemical building block in their research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. 2-Chloro-3-(1,1-difluoroethyl)pyridine | 1335059-01-2 | Benchchem [benchchem.com]

- 3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 4. University of Ottawa NMR Facility Blog: ¹³C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]
- 5. rsc.org [rsc.org]
- 6. Pyridine [webbook.nist.gov]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Spectroscopic data for 2-(1,1-Difluoroethyl)pyridine (NMR, MS)]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b053221#spectroscopic-data-for-2-1-1-difluoroethyl-pyridine-nmr-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com